Boc-NH-PEG20-CH2CH2COOH
Description
Boc-NH-PEG20-CH2CH2COOH is a polyethylene glycol (PEG)-based reagent functionalized with a tert-butoxycarbonyl (Boc)-protected amine and a terminal carboxylic acid group. Its molecular formula is C₄₈H₉₅NO₂₄, with a molecular weight of 1070.26 g/mol and a minimum purity of 95% . The compound’s structure includes a 20-unit PEG chain (PEG20), providing high water solubility and biocompatibility. The Boc group protects the amine during synthetic processes, while the carboxylic acid enables conjugation with amines, alcohols, or other nucleophiles via carbodiimide chemistry. Applications include polymer modification, bioconjugation in drug delivery systems, and surface functionalization in biomaterials. Storage requires -18°C to maintain stability, with protection from light .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H95NO24/c1-48(2,3)73-47(52)49-5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-31-66-33-35-68-37-39-70-41-43-72-45-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57-14-12-55-10-8-53-6-4-46(50)51/h4-45H2,1-3H3,(H,49,52)(H,50,51) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWDZLKSNKFDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H95NO24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG20-CH2CH2COOH involves the reaction of polyethylene glycol with tert-butoxycarbonyl-amino and propionic acid groups. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as N,N’-disuccinimidyl carbonate.
Coupling with tert-Butoxycarbonyl-Amino: The activated polyethylene glycol is then reacted with tert-butoxycarbonyl-amino under mild conditions to form the intermediate product.
Introduction of Propionic Acid Group: The intermediate product is further reacted with propionic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using industrial-scale reactors.
Efficient Coupling Reactions: The coupling reactions are optimized for high yield and purity, often using automated systems to control reaction conditions.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Deprotection of the Boc-Protected Amine
The tert-butoxycarbonyl (Boc) group is cleaved under mild acidic conditions to expose the free amine, enabling subsequent conjugation.
Reaction Conditions
| Acid Used | Temperature | Time | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 25°C | 1–2 hr | Dichloromethane | >95% | |
| Hydrochloric acid (HCl) | 0–4°C | 4–6 hr | Dioxane/Water | 85–90% |
-
Mechanism : Acidic hydrolysis removes the Boc group via carbamate cleavage, releasing CO₂ and tert-butanol .
-
Applications : The deprotected amine participates in amide bond formation or click chemistry for PROTAC assembly .
Carboxylic Acid Activation and Conjugation
The terminal carboxylic acid reacts with primary amines via carbodiimide-mediated coupling:
Common Activators
| Activator | Coupling Agent | Solvent | Reaction Efficiency |
|---|---|---|---|
| EDC | NHS | DMF, DMSO | High (>90%) |
| HATU | DIEA | Acetonitrile | Very High (>95%) |
-
Reaction Example :
-
Outcome : Stable amide linkages for bioconjugates like antibody-drug conjugates (ADCs) .
Comparative Analysis with Shorter PEG Variants
| Compound | PEG Units | Deprotection Time | Amide Coupling Efficiency |
|---|---|---|---|
| Boc-NH-PEG2-CH2COOH | 2 | 1 hr | 75–80% |
| Boc-NH-PEG12-CH2CH2COOH | 12 | 1.5 hr | 85–90% |
| This compound | 20 | 2 hr | >95% |
-
Trends : Longer PEG chains enhance solubility but may slow reaction kinetics due to steric effects .
Reaction Optimization
-
Catalysts : DMAP accelerates carbodiimide-mediated couplings .
-
Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) preferred for PEG solubility .
Stability and Storage
-
Storage : -5°C, anhydrous conditions to prevent premature hydrolysis .
-
Shelf Life : >12 months when protected from light and moisture .
This compound’s versatility in deprotection, conjugation, and PROTAC assembly underscores its utility in drug development. Reaction efficiency and solubility are maximized by its long PEG chain, though optimal conditions vary with specific applications.
Scientific Research Applications
Chemical Synthesis
Linker in PROTAC Development:
Boc-NH-PEG20-CH2CH2COOH is predominantly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce targeted protein degradation by connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This mechanism allows for selective degradation of unwanted proteins, making it a promising approach in cancer therapy and other diseases where protein misregulation is a concern.
Bioconjugation:
The compound facilitates the formation of stable conjugates with proteins, peptides, and other biomolecules. Its hydrophilic nature enhances solubility in aqueous environments, which is critical for bioconjugation processes.
Biological Research
Protein Interaction Studies:
this compound is employed in interaction studies to form stable complexes with various biomolecules. These studies are essential for understanding the efficacy and safety profiles of drug candidates developed using this compound.
Targeted Drug Delivery:
This compound's unique structure allows it to be used in targeted drug delivery systems. The PEG segment provides flexibility and biocompatibility, while the Boc group can be selectively deprotected under mild acidic conditions to release the free amine for further reactions .
Medical Applications
Cancer Therapy:
The ability of this compound to induce targeted protein degradation makes it particularly valuable in developing therapies aimed at oncogenic proteins. By facilitating the selective degradation of these proteins, it holds potential for innovative cancer treatments .
Nanotechnology:
In nanotechnology, this compound contributes to designing nanocarriers that enhance drug solubility and stability while allowing for controlled release profiles. This application is crucial for improving the pharmacokinetics of therapeutic agents .
Case Study 1: Development of PROTACs
In a study focusing on cancer therapy, researchers utilized this compound as a linker in the design of PROTACs targeting specific oncogenic proteins. The study demonstrated significant efficacy in degrading these proteins, leading to reduced tumor growth in preclinical models .
Case Study 2: Bioconjugation Applications
Another research project explored the use of this compound in creating stable bioconjugates with therapeutic peptides. The results indicated enhanced solubility and bioavailability of the peptides, showcasing the compound's potential in drug formulation strategies .
Mechanism of Action
Boc-NH-PEG20-CH2CH2COOH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Boc-NH-PEG20-CH2CH2COOH with two structurally related PEG derivatives: Fmoc-NH-PEG12-CH2COOH and Boc-NH-PEG8-CH2CH2COOH .
Key Observations :
- PEG Chain Length: this compound’s longer PEG chain (20 units) enhances hydrophilicity and reduces immunogenicity compared to shorter PEG8 and PEG12 derivatives. This makes it preferable for in vivo applications requiring prolonged circulation .
- Protecting Groups : The Boc group (acid-labile) is ideal for stepwise peptide synthesis, while Fmoc (base-labile) allows orthogonal deprotection strategies in solid-phase synthesis .
- Terminal Groups : CH₂CH₂COOH (vs. CH₂COOH) provides a longer spacer, improving accessibility for conjugation reactions .
Physicochemical Properties
- LogP : Fmoc-NH-PEG12-CH2COOH has a LogP of -0.59 , indicating high hydrophilicity. This compound is expected to be even more hydrophilic due to its longer PEG chain .
- Vapor Pressure : Fmoc-NH-PEG12-CH2COOH exhibits 0.0±3.3 mmHg at 25°C, typical for PEG-based compounds with low volatility .
- Refractive Index : Fmoc-NH-PEG12-CH2COOH’s refractive index (1.520 ) aligns with PEG’s amorphous nature .
Biological Activity
Boc-NH-PEG20-CH2CH2COOH is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound has gained attention in the field of drug development due to its potential to enhance the pharmacological properties of therapeutic agents by improving their solubility, stability, and bioavailability.
Chemical Structure and Properties
The molecular structure of this compound includes a Boc (tert-butyloxycarbonyl) protecting group, a PEG chain with 20 ethylene glycol units, and a carboxylic acid functional group. The presence of the PEG moiety is crucial for increasing the water solubility of the compound, which is essential for biological applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅N₃O₄ |
| Molecular Weight | 273.35 g/mol |
| Purity | >95% |
| Storage Conditions | -20°C |
This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and stability of these compounds, facilitating their application in targeted protein degradation.
Immunomodulatory Effects
Research indicates that compounds like this compound can modulate immune responses. Specifically, PEGylated compounds have been shown to influence T-cell activation and cytokine production, potentially enhancing Th1 responses while suppressing Th2 responses. This modulation can be beneficial in treating various immune-related conditions and cancers by promoting a more robust immune response against tumors .
Case Studies and Research Findings
- Cancer Treatment : In studies involving cancer models, this compound-based PROTACs demonstrated significant efficacy in degrading oncogenic proteins, leading to reduced tumor growth rates. This highlights the potential for targeted therapies using this compound in oncological applications.
- Antimicrobial Applications : The incorporation of this compound into antimicrobial peptides has shown promise in enhancing their stability and efficacy against various pathogens. The PEG component aids in overcoming barriers to drug delivery, allowing for more effective treatment options .
- Nanoparticle Functionalization : Research has explored the use of this compound in functionalizing gold nanoparticles (AuNPs) for biomedical applications. The PEGylation improves biocompatibility and facilitates targeted delivery systems in drug therapy and diagnostics .
Q & A
Basic Research Questions
Q. How to design a synthesis protocol for Boc-NH-PEG20-CH2CH2COOH with high purity?
- Methodological Answer :
- Step 1 : Start with Boc-protected amine-PEG precursors. Use carbodiimide-based coupling (e.g., EDC/NHS) to conjugate the carboxylic acid group, ensuring stoichiometric control to minimize side reactions .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust reaction time and temperature (e.g., 4–25°C) to optimize yield .
- Step 3 : Purify using dialysis (MWCO: 3.5 kDa) or size-exclusion chromatography to remove unreacted reagents. Confirm purity via -NMR (δ 1.4 ppm for Boc methyl groups) and MALDI-TOF MS for molecular weight validation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Primary Techniques :
- -NMR for verifying Boc deprotection efficiency and PEG spacer integrity .
- FTIR to confirm carboxylic acid (C=O stretch at 1700–1720 cm) and PEG ether linkages (C-O-C at 1100 cm) .
- Secondary Techniques :
- HPLC with refractive index detection to assess polydispersity (PDI < 1.1 indicates monodisperse PEG chains) .
- Dynamic light scattering (DLS) to evaluate hydrodynamic radius in aqueous buffers .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s solubility across studies (e.g., aqueous vs. organic solvents)?
- Methodological Answer :
- Step 1 : Systematically test solubility in buffers (pH 4–9) and organic solvents (e.g., DMSO, THF). Use dynamic solubility assays with nephelometry to quantify precipitation thresholds .
- Step 2 : Analyze PEG chain hydration using molecular dynamics simulations. Correlate with experimental data to identify solvent-PEG interactions .
- Step 3 : If contradictions persist, compare batch-specific factors (e.g., PEG molecular weight distribution, endotoxin levels) using LC-MS and LAL assays .
Q. How to optimize this compound’s stability in physiological conditions for drug conjugation?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies:
- Incubate at 37°C in PBS (pH 7.4) and simulate hydrolytic degradation. Monitor via HPLC for free carboxylic acid release .
- Step 2 : Introduce stabilizing modifications:
- Replace terminal carboxylic acid with a more hydrolytically stable group (e.g., amide) or add steric hindrance near the ester bond .
- Step 3 : Validate using in vitro serum stability assays. Compare half-life () of modified vs. unmodified compounds .
Q. How to address variability in Boc deprotection efficiency during PEG functionalization?
- Methodological Answer :
- Step 1 : Test deprotection agents (e.g., TFA, HCl/dioxane) under controlled conditions. Use -NMR to quantify residual Boc groups post-reaction .
- Step 2 : Optimize reaction time and temperature. For example, TFA-mediated deprotection at 0°C for 2 hours minimizes PEG chain scission .
- Step 3 : If inefficiency persists, employ orthogonal protection strategies (e.g., Fmoc for amine groups) to reduce side reactions .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound’s biocompatibility in cellular assays?
- Methodological Answer :
- Approach 1 : Replicate assays using standardized protocols (e.g., ISO 10993-5 for cytotoxicity). Control variables like endotoxin levels (<0.1 EU/mg) and PEG oxidation .
- Approach 2 : Perform comparative studies with PEG variants (e.g., linear vs. branched) to isolate structure-toxicity relationships .
- Approach 3 : Use transcriptomic profiling (RNA-seq) to identify cell stress pathways activated by specific PEG impurities .
Q. How to reconcile discrepancies in conjugation efficiency between this compound and amine-bearing biomolecules?
- Methodological Answer :
- Step 1 : Quantify reactive amine accessibility via TNBS assay. Low accessibility (<50%) suggests steric hindrance from PEG chains .
- Step 2 : Optimize reaction pH: Use borate buffer (pH 8.5) to enhance nucleophilicity of target amines .
- Step 3 : Introduce a heterobifunctional spacer (e.g., sulfo-SMCC) to improve orientation-specific conjugation .
Experimental Design
Q. How to design a study investigating this compound’s role in nanoparticle self-assembly?
- Methodological Answer :
- Design Framework (PICO) :
- Population : PEG-based nanoparticles.
- Intervention : Vary PEG20 chain density (5–20% molar ratio).
- Comparison : Unmodified nanoparticles.
- Outcome : Size (DLS), zeta potential, drug loading efficiency .
- Data Collection : Use cryo-TEM for structural analysis and SAXS for quantifying PEG corona thickness .
Q. How to evaluate the impact of PEG chain length (n=20) on this compound’s pharmacokinetics?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
